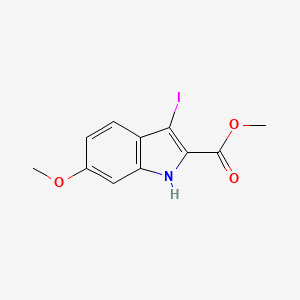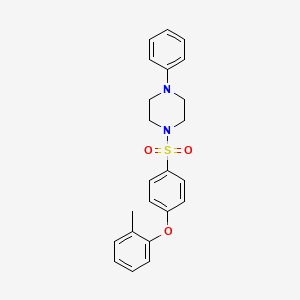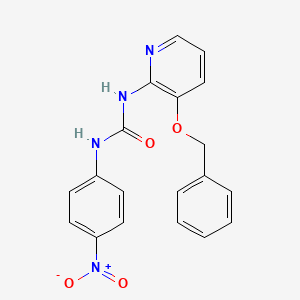
Methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that can be prepared through a specific synthesis method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the regulation of neurotransmitter levels in the brain. Additionally, it has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound exhibits various biochemical and physiological effects that make it a potential candidate for drug development. It has been shown to exhibit potent anticholinesterase activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, it has been shown to exhibit potent antidepressant and anxiolytic activity, which makes it a potential candidate for the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate has various advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it readily available for research purposes. Additionally, it exhibits potent biological activity, which makes it a potential candidate for drug development. However, one of the main limitations is that it is relatively unstable and can degrade over time, which can make it difficult to work with in lab experiments.
Orientations Futures
There are various future directions for research on methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate. One potential direction is to further investigate its mechanism of action and how it interacts with specific enzymes. Additionally, further research is needed to determine its potential use in the treatment of various neurological and psychiatric disorders. Finally, research is needed to develop more stable derivatives of this compound that can be used in lab experiments and potentially for drug development.
Méthodes De Synthèse
Methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process involves the use of 1H-indole-2-carboxylic acid, which is reacted with thionyl chloride to form 1H-indole-2-carbonyl chloride. The carbonyl chloride is then treated with methanol and potassium carbonate to form methyl 1H-indole-2-carboxylate. The final step in the synthesis process involves the reaction of methyl 1H-indole-2-carboxylate with iodine monochloride to form this compound.
Applications De Recherche Scientifique
Methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate has various scientific research applications due to its unique chemical properties. It has been studied extensively for its potential use in the field of organic synthesis, as it can be used as a building block for the synthesis of other complex molecules. Additionally, it has been studied for its potential use in the field of medicinal chemistry, as it exhibits various biological activities that make it a potential candidate for drug development.
Propriétés
IUPAC Name |
methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO3/c1-15-6-3-4-7-8(5-6)13-10(9(7)12)11(14)16-2/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHGHLBILSVVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-ethoxy-N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2830092.png)
![2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2830094.png)
![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2830095.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2830096.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2830098.png)
![3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2830100.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile](/img/structure/B2830102.png)
![methyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2830103.png)

![1-(3-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B2830105.png)



![Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B2830112.png)